molecular formula C21H21NO4 B11610750 N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

Cat. No.: B11610750
M. Wt: 351.4 g/mol
InChI Key: DUNKPKSTVKHSHK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group and a tetrahydrodibenzo[b,d]furan moiety linked through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide typically involves the following steps:

    Formation of the Tetrahydrodibenzo[b,d]furan Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the tetrahydrodibenzo[b,d]furan core with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with an acetamide derivative under appropriate conditions, such as in the presence of a coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)ethanamide
  • N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)propionamide
  • N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)butyramide

Uniqueness

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is unique due to its specific structural features, such as the presence of a methoxyphenyl group and a tetrahydrodibenzo[b,d]furan moiety. These features may confer unique chemical and biological properties, distinguishing it from similar compounds.

Biological Activity

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H21NO4C_{21}H_{21}NO_4, with a molecular weight of approximately 351.4 g/mol. The compound features a methoxyphenyl group linked to a tetrahydrodibenzo[b,d]furan moiety through an acetamide functional group. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Methoxyphenyl Intermediate : The reaction of 4-methoxyphenyl sulfonyl chloride with an appropriate amine.
  • Synthesis of the Dibenzofuran Intermediate : This involves cyclization reactions and functional group modifications.
  • Coupling Reaction : The final step combines the methoxyphenyl intermediate with the dibenzofuran intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Cellular Signaling Interference : The compound may interfere with cellular signaling pathways, leading to altered cellular functions.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Anti-inflammatory Effects : Studies suggest that it can inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory responses .
  • Cardiovascular Health : It has been investigated for its role in vascular smooth muscle cell proliferation and migration, indicating potential antiarteriosclerotic effects .

Case Studies and Research Findings

  • Vascular Smooth Muscle Cell Study :
    • A synthesized derivative of the compound inhibited the proliferation and migration of vascular smooth muscle cells (SMCs), reducing neointima formation in a rat model . This suggests its potential use in treating atherosclerosis.
  • Cellular Protection Study :
    • Another study highlighted the cytoprotective effects of related compounds on DNA and mitochondrial integrity in human colon fibroblast cells exposed to carcinogens. These findings suggest that compounds with similar structures could be explored for chemopreventive roles .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC21H21NO4Enzyme inhibition; anti-inflammatory
4-methoxyphenyl (E)-3-(furan-3-yl) acrylateC15H13NO3Antiproliferative effects on SMCs
N-(2-(3,5-dimethoxystyryl) phenyl) furan-2-carboxamideC17H19N3O3Cytoprotective against DNA damage

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide

InChI

InChI=1S/C21H21NO4/c1-24-15-8-6-14(7-9-15)22-21(23)13-25-16-10-11-20-18(12-16)17-4-2-3-5-19(17)26-20/h6-12H,2-5,13H2,1H3,(H,22,23)

InChI Key

DUNKPKSTVKHSHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4

Origin of Product

United States

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